Tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)12(9-15-4)6-5-7-13-8-12/h13H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBMOVBTDXMMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCNC1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137647-95-9 | |
| Record name | tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxymethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Synthesis of Tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate
The synthesis typically involves several steps starting from commercially available piperidine derivatives. A general synthetic route includes:
- Formation of the Piperidine Ring : Utilizing tert-butyl piperidine derivatives.
- Methoxymethylation : Introducing the methoxymethyl group through nucleophilic substitution reactions.
- Carboxylation : Converting to the carboxylate form using appropriate reagents.
This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity.
Biological Applications
This compound has been studied for its potential in various therapeutic areas:
- Anticancer Activity : Compounds with similar piperidine structures have shown efficacy in inhibiting cancer cell proliferation. The conformational flexibility and polar nitrogen atoms in the piperidine ring enhance interactions with biological macromolecules, which is crucial for anticancer activity.
- Antimicrobial Properties : Research indicates that derivatives of piperidine exhibit antibacterial and antifungal activities, making them valuable in treating infections.
- Neuropharmacological Effects : Some studies suggest that piperidine derivatives may have potential as neuroprotective agents or in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.
Case Studies and Research Findings
Several studies have documented the applications and biological evaluations of related compounds:
- Niraparib Synthesis : this compound is a key intermediate in synthesizing Niraparib, a poly(ADP-ribose) polymerase inhibitor used for treating BRCA-mutated ovarian cancer. Niraparib's mechanism involves inhibiting DNA repair pathways, leading to cancer cell death.
- Biological Activity Evaluation : A study evaluated a series of piperidine derivatives for their antimicrobial properties against various pathogens. The results indicated that modifications to the piperidine structure significantly influenced their efficacy against specific bacterial strains .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Key Application |
|---|---|---|
| Niraparib | Anticancer | Treatment of ovarian cancer |
| Tert-butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate | Antimicrobial | Intermediate in organic synthesis |
| Tert-butyl (E)-4-(3-(Dimethylamino)acryloyl)piperidine-1-carboxylate | Antifungal | Reagent in carbamate synthesis |
Mechanism of Action
The mechanism of action of tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate: A similar compound with a pyrrolidine ring instead of a piperidine ring.
Tert-butyl 3-(acetamidomethyl)piperidine-1-carboxylate: Another related compound with an acetamidomethyl group instead of a methoxymethyl group.
Uniqueness
Tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate is unique due to its specific structural features, such as the presence of a methoxymethyl group and a piperidine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Biological Activity
Tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate is a compound of increasing interest in biological research due to its potential applications in drug development, enzyme studies, and receptor modulation. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₂₃N₁O₄
- Molecular Weight : Approximately 243.33 g/mol
- CAS Number : 2137647
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This compound can function as both an inhibitor and an activator, modulating the activity of these targets and influencing biochemical pathways. The exact mechanism varies depending on the specific application and context in which the compound is utilized.
Biological Applications
- Enzyme Studies : The compound is employed in studying enzyme mechanisms, particularly those involving piperidine derivatives. Its structure allows for the investigation of protein-ligand interactions, which are crucial for understanding enzyme functionality and drug design.
- Pharmacological Research : this compound has been explored for its potential as a pharmacological tool. Its ability to modulate neurotransmitter systems suggests that it may have applications in treating neurological disorders by acting as a receptor modulator .
- Synthesis of Complex Organic Molecules : The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules that may possess unique biological activities .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate | Different methoxy substitution | Varies; less studied |
| Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl group present | Potential receptor modulation |
| Tert-butyl 3-(acetoxymethyl)piperidine-1-carboxylate | Acetoxymethyl group present | Investigated for anti-inflammatory properties |
The presence of the methoxymethyl group in this compound imparts distinct chemical and physical properties that contribute to its unique reactivity and biological activity compared to its analogs .
Case Studies and Research Findings
Recent studies have focused on the pharmacokinetics (PK) and pharmacodynamics (PD) of related piperidine compounds, providing insights into their stability and efficacy:
- Stability Assays : In vitro assays demonstrated that piperidine derivatives exhibit moderate to high stability in liver microsomal environments, which is essential for their potential therapeutic use .
- Receptor Modulation : Compounds structurally related to tert-butyl 3-(methoxymethyl)piperidine have shown promise in modulating serotonin and dopamine receptors, suggesting that similar activities may be expected from this compound .
Q & A
Q. What are the common synthetic routes for tert-butyl 3-(methoxymethyl)piperidine-3-carboxylate, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the piperidine ring and subsequent functionalization. A widely used approach includes:
Ring Formation : Cyclocondensation of appropriate amines with carbonyl compounds under acidic or basic conditions.
Functionalization : Introduction of the methoxymethyl group via nucleophilic substitution or alkylation. For example, reacting piperidine intermediates with methoxymethyl chloride in the presence of a base like triethylamine .
Protection/Deprotection : The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine in dichloromethane at 0–20°C) .
Q. Optimization Strategies :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C → 20°C | 85–90 | |
| Methoxymethyl Addition | ClCH₂OMe, Et₃N, THF, reflux | 70–75 |
Q. How is the structural integrity of this compound confirmed experimentally?
Methodological Answer: Structural validation relies on a combination of analytical techniques:
Q. Key Data Contradictions :
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 200°C, forming CO₂ and tert-butanol. Monitor via TGA/DSC .
- Hydrolytic Sensitivity : The Boc group hydrolyzes in acidic conditions (e.g., HCl/dioxane). Store in anhydrous environments at 2–8°C .
- Light Sensitivity : UV exposure may degrade the methoxymethyl group; use amber vials for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer: Contradictions often arise from:
- Dynamic Stereochemistry : Piperidine ring puckering alters NMR signals. Use variable-temperature NMR to study ring inversion .
- Crystallographic Disorder : SHELXL refinement with PART instructions resolves disordered tert-butyl groups in XRD data .
- Isomeric Impurities : LC-MS with chiral columns (e.g., Chiralpak IA) separates enantiomers; compare retention times with synthetic standards .
Q. What strategies mitigate side reactions during methoxymethyl functionalization of piperidine intermediates?
Methodological Answer: Common side reactions include over-alkylation or ether cleavage. Mitigation approaches:
Q. Table 2: Side Reaction Analysis
| Side Reaction | Cause | Mitigation |
|---|---|---|
| Di-alkylation | Excess reagent | Strict stoichiometric control |
| Ether Cleavage | Acidic impurities | Pre-purify reagents |
Q. How can computational methods enhance the design of this compound-based drug candidates?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases). Validate with MD simulations (GROMACS) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets .
- DFT Calculations (Gaussian) : Optimize geometry and predict NMR/IR spectra for comparison with experimental data .
Q. What experimental approaches address the lack of ecological toxicity data for this compound?
Methodological Answer:
- Acute Toxicity Assays : Use Daphnia magna or zebrafish embryos (OECD 202/236 guidelines) to determine LC₅₀ .
- Biodegradation Studies : Monitor BOD₅ (5-day biochemical oxygen demand) in activated sludge to assess environmental persistence .
- QSAR Prediction Tools : EPI Suite estimates bioaccumulation (log P) and toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
